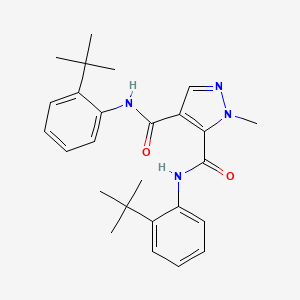
N,N'-bis(2-tert-butylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a pyrazole core substituted with tert-butylphenyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid with 2-(tert-butyl)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide products.
Substitution: The tert-butylphenyl groups can undergo electrophilic aromatic substitution reactions with halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N~4~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of N4,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine: A redox non-innocent ligand with similar structural features and coordination properties.
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine): A phosphine ligand used in catalysis with comparable steric and electronic properties.
Uniqueness
N~4~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE stands out due to its unique combination of a pyrazole core and tert-butylphenyl groups, which confer distinct reactivity and stability. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C26H32N4O2 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
3-N,4-N-bis(2-tert-butylphenyl)-2-methylpyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C26H32N4O2/c1-25(2,3)18-12-8-10-14-20(18)28-23(31)17-16-27-30(7)22(17)24(32)29-21-15-11-9-13-19(21)26(4,5)6/h8-16H,1-7H3,(H,28,31)(H,29,32) |
InChI Key |
NZKZKOTVAJDQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(N(N=C2)C)C(=O)NC3=CC=CC=C3C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















